
1-(4-Hydroxynaphthalen-1-YL)propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Hydroxynaphthalen-1-YL)propan-1-one is an organic compound with the molecular formula C13H12O2 and a molecular weight of 200.23 g/mol . This compound is characterized by a naphthalene ring substituted with a hydroxyl group and a propanone group. It is primarily used in research and development settings.
準備方法
The synthesis of 1-(4-Hydroxynaphthalen-1-YL)propan-1-one can be achieved through various synthetic routes. One common method involves the Friedel-Crafts acylation of naphthalene derivatives. The reaction typically uses an acyl chloride or anhydride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often require an inert atmosphere and low temperatures to prevent side reactions .
化学反応の分析
1-(4-Hydroxynaphthalen-1-YL)propan-1-one undergoes several types of chemical reactions:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid, depending on the oxidizing agent used.
Reduction: The carbonyl group can be reduced to form an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming ethers or esters.
Condensation: The compound can undergo aldol condensation reactions to form larger molecules with complex structures.
Common reagents and conditions for these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, and reducing agents like NaBH4 for reduction .
科学的研究の応用
1-(4-Hydroxynaphthalen-1-YL)propan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex aromatic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, although no specific medical uses have been established.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-(4-Hydroxynaphthalen-1-YL)propan-1-one is not well-documented. its effects are likely mediated through interactions with various molecular targets, including enzymes and receptors. The hydroxyl and carbonyl groups in the compound can participate in hydrogen bonding and other interactions, influencing its biological activity .
類似化合物との比較
1-(4-Hydroxynaphthalen-1-YL)propan-1-one can be compared with other naphthalene derivatives such as:
1-(4-Hydroxyphenyl)propan-1-one: Similar in structure but with a phenyl ring instead of a naphthalene ring.
1-(4-Hydroxynaphthalen-1-YL)ethan-1-one: Differing by the length of the carbon chain attached to the naphthalene ring.
1-(3-Hydroxy-1-(hydroxymethyl)-2-methoxy-6-methylnaphthalen-7-yl)propan-2-one: A more complex derivative with additional functional groups.
These comparisons highlight the unique structural features and potential reactivity of this compound.
特性
分子式 |
C13H12O2 |
|---|---|
分子量 |
200.23 g/mol |
IUPAC名 |
1-(4-hydroxynaphthalen-1-yl)propan-1-one |
InChI |
InChI=1S/C13H12O2/c1-2-12(14)11-7-8-13(15)10-6-4-3-5-9(10)11/h3-8,15H,2H2,1H3 |
InChIキー |
FORFSBJGCHSCLA-UHFFFAOYSA-N |
正規SMILES |
CCC(=O)C1=CC=C(C2=CC=CC=C21)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{[(Cyclohexylcarbonyl)oxy]ethanimidoyl}-1,3-thiazole](/img/structure/B13062556.png)
![3-(4H,5H,6H-Cyclopenta[B]thiophen-2-YL)-1H-pyrazol-5-amine](/img/structure/B13062567.png)
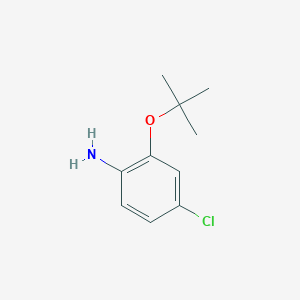
![5-Oxo-4,5-dihydro-3h-imidazo[4,5-b]pyridine-6-carboxylic acid](/img/structure/B13062581.png)

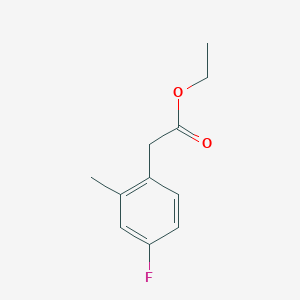
![4-[1-[4-(2-Bromethoxy)-phenyl]-2-phenyl-but-1-enyl]-phenol](/img/structure/B13062605.png)
![5-Methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B13062615.png)
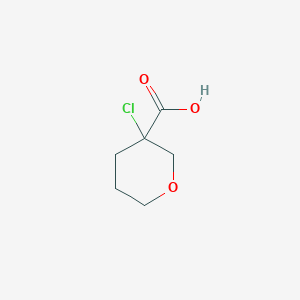
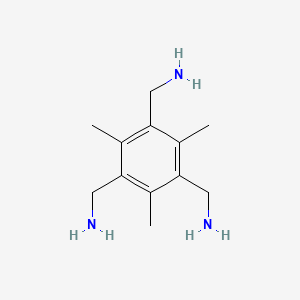
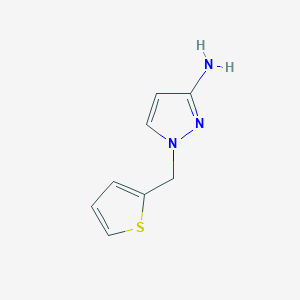
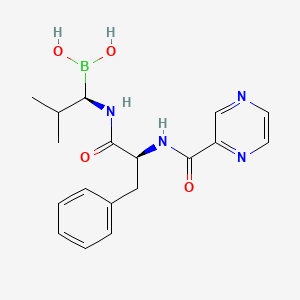
![tert-butyl 3,3-difluoro-4-[[(1S)-3-[(1R,5S)-3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]carbamoyl]piperidine-1-carboxylate](/img/structure/B13062638.png)
